4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formamide under reflux conditions . Another approach includes the use of substituted acrylic acids and amidines in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- 4-aminopyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-d]pyrimidine, 4-amino-
- Pyrazoloadenine
- 4-Aminopyrazolopyrimidine
Uniqueness
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDKs and other molecular targets makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H3,7,8,9,10,11) |
InChI Key |
KCFKVTWZWZZMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)N |
Origin of Product |
United States |
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